Cyclohex-4-ene-1,2-dicarboxylic acid
Description
Contextualization within Cyclic Dicarboxylic Acid Chemistry
Cyclohex-4-ene-1,2-dicarboxylic acid belongs to the broader class of cyclic dicarboxylic acids, which are characterized by the presence of two carboxylic acid groups attached to a cyclic hydrocarbon backbone. This class of compounds is of great industrial and academic interest due to their utility as monomers in polymerization reactions and as building blocks in organic synthesis. longdom.org
Compared to its saturated analogue, cyclohexane-1,2-dicarboxylic acid, the presence of the double bond in this compound introduces a site of unsaturation that can be further functionalized. This allows for a wider range of chemical transformations, such as hydrogenation, epoxidation, and addition reactions, expanding its synthetic potential.
Furthermore, when compared to aromatic dicarboxylic acids like terephthalic acid, which is a key component of polyethylene (B3416737) terephthalate (B1205515) (PET), cycloaliphatic dicarboxylic acids such as the derivatives of this compound can impart unique properties to polymers. These include improved flexibility, weatherability, and different thermal characteristics. mdpi.com The cis/trans isomerism of the carboxylic acid groups on the cyclohexane (B81311) ring also plays a crucial role in determining the final properties of the resulting polymers, a level of structural diversity not present in planar aromatic dicarboxylic acids. researchgate.net
Significance in Advanced Organic Synthesis and Materials Science Paradigms
The bifunctional nature of this compound, possessing both a reactive alkene and two carboxylic acid groups, makes it a valuable starting material in advanced organic synthesis. The carboxylic acid moieties can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, providing access to a wide range of other compounds. longdom.org The double bond can participate in various addition and oxidation reactions, allowing for the introduction of further functionality. For instance, chiral derivatives of cis-cyclohex-4-ene-1,2-dicarboxylic acid have been synthesized and utilized as building blocks in the preparation of complex, biologically active molecules. crossref.org
In the realm of materials science, this compound and its anhydride (B1165640) are important monomers for the production of various polymers. It is used in the manufacture of:
Polyester (B1180765) Resins: It is a component in the synthesis of polyester resins, which are used in coatings and inks. lookchem.com
Plasticizers: Esters derived from this dicarboxylic acid are used as plasticizers to enhance the flexibility and workability of polymers like PVC. lookchem.commdpi.com
Epoxy Resins: The anhydride form is a key curing agent for epoxy resins, leading to materials with specific thermal and mechanical properties.
Biomaterials: Its use as a monomer in the creation of biodegradable polymers for biomedical applications is an area of active research. nih.gov
Overview of Current Academic Research Trajectories
Current research involving this compound and its derivatives is focused on several key areas:
Sustainable Polymers: There is a strong emphasis on developing new biodegradable and bio-based polymers to address environmental concerns. This compound, which can be derived from renewable resources, is being investigated as a monomer for such sustainable materials. mdpi.com Research is ongoing to fine-tune the properties of polyesters derived from this diacid for applications in packaging and other areas. mdpi.com
High-Performance Materials: The unique cyclic and unsaturated structure of this diacid is being exploited to create polymers with enhanced properties. For example, research into poly(cyclohexene carbonate) derived from related feedstocks has shown potential for creating tough and resilient plastics. nih.gov
Metal-Organic Frameworks (MOFs): While research has more extensively utilized other cyclic dicarboxylic acids, the potential of this compound as a linker in the synthesis of MOFs is an emerging area. The conformational flexibility of the cyclohexane ring compared to rigid aromatic linkers could lead to novel framework topologies and properties.
Bioactive Molecules: The synthesis of new derivatives of this compound with potential biological activity is another active research front. The rigid, yet three-dimensional, scaffold of the molecule makes it an interesting template for drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861676 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
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Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-98-2, 68307-92-6, 2305-26-2, 15573-40-7 | |
| Record name | Tetrahydrophthalic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Tetrahydrophthalic acid | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters | |
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| Record name | cis-4-Cyclohexene-1,2-dicarboxylic acid | |
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| Record name | NSC179400 | |
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| Record name | TETRAHYDROPHTHALIC ACID | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
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| Record name | Cyclohex-4-ene-1,2-dicarboxylic acid | |
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Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways
The synthesis of cyclohex-4-ene-1,2-dicarboxylic acid is most prominently achieved through two primary methodologies: the hydrolysis of its corresponding ester derivatives and the well-established Diels-Alder cycloaddition reaction.
Hydrolysis of Ester Derivatives
The hydrolysis of ester derivatives, such as dimethyl or diethyl esters of this compound, presents a straightforward route to the parent diacid. This transformation is typically accomplished under basic or acidic conditions, where the ester groups are cleaved to yield the corresponding carboxylate salts, followed by acidification to produce the final dicarboxylic acid.
For instance, the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate, a saturated analog, is achieved by heating a mixture of the diester with water. The methanol (B129727) produced during the reaction is removed to drive the equilibrium towards the formation of the dicarboxylic acid. google.com A similar principle can be applied to the unsaturated esters. The hydrolysis of the anhydride (B1165640) of this compound with water is a common final step in syntheses that proceed through this intermediate. upenn.edu This reaction is typically effected by heating the anhydride in water, followed by cooling to crystallize the dicarboxylic acid. upenn.edu The yield for the hydrolysis of the anhydride to the diacid can be around 66.9%. upenn.edu
Diels-Alder Cycloaddition Reactions in Cyclohexene (B86901) Ring Formation
The Diels-Alder reaction is a powerful and widely employed method for the construction of the cyclohexene ring system inherent to this compound. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile.
Due to its gaseous nature, 1,3-butadiene (B125203) is often generated in situ for the Diels-Alder reaction. A common and convenient precursor is 2,5-dihydrothiophene-1,1-dioxide, also known as butadiene sulfone. Upon heating, this solid, non-hygroscopic compound undergoes a cheletropic elimination to release 1,3-butadiene and sulfur dioxide gas. This in situ generation allows for a controlled release of the diene, minimizing the formation of polymeric by-products.
The thermally generated 1,3-butadiene then readily reacts with a suitable dienophile to form the cyclohexene ring. This method is advantageous due to the stability and ease of handling of the solid butadiene sulfone.
Maleic anhydride is an excellent dienophile for this reaction due to the electron-withdrawing nature of its carbonyl groups, which activates the double bond for cycloaddition. The reaction between in situ-generated 1,3-butadiene and maleic anhydride proceeds readily, often in a high-boiling solvent like xylene, to form cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. chemicalbook.com
The resulting anhydride is typically a stable, crystalline solid that can be isolated. Subsequent hydrolysis of this anhydride, as described previously, yields cis-cyclohex-4-ene-1,2-dicarboxylic acid. upenn.edu This two-step sequence, involving a Diels-Alder reaction followed by hydrolysis, is a common and efficient laboratory-scale synthesis of the target molecule.
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |
| 1,3-Butadiene (from 2,5-Dihydrothiophene-1,1-dioxide) | Maleic Anhydride | cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | cis-Cyclohex-4-ene-1,2-dicarboxylic acid |
Stereoselective Synthesis and Enantiomeric Control
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric synthesis and the preparation of enantiopure compounds.
Asymmetric Aminolysis Strategies for Chiral Derivatives
A key strategy for achieving enantiomeric control is the asymmetric desymmetrization of the corresponding prochiral anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride. acs.orgsigmaaldrich.com This can be accomplished through catalytic, enantioselective aminolysis.
Recent research has demonstrated the use of a chiral thiourea (B124793) organocatalyst, derived from (R,R)-1,2-diphenylethylenediamine, for the desymmetrization of various cyclic anhydrides, including the precursor to this compound. acs.orgnih.govbohrium.comnih.gov In this approach, the chiral catalyst activates the anhydride towards nucleophilic attack by an amine. The double hydrogen-bonding motif of the thiourea catalyst is crucial for this activation. acs.orgbohrium.com
The asymmetric ring-opening of the anhydride with an amine, such as aniline, proceeds with high yields and enantioselectivities. acs.org This aminolysis reaction affords chiral monoamido-monocarboxylic acid derivatives of the cyclohexene ring system. Specifically, the aminolysis of cis-1,2,3,6-tetrahydrophthalic anhydride using this methodology has been reported to yield the desired products with yields in the range of 90–94% and enantioselectivities between 90–95% enantiomeric excess (ee). acs.orgnih.govbohrium.com
| Anhydride | Nucleophile | Catalyst | Yield (%) | Enantioselectivity (% ee) |
| cis-1,2,3,6-Tetrahydrophthalic anhydride | Aniline | Chiral Diamine-Derived Thiourea | 90-94 | 90-95 |
This organocatalytic approach provides an efficient route to enantiomerically enriched derivatives of this compound, which are valuable chiral building blocks in synthesis.
Optical Resolution Techniques for Enantiomer Separation
The separation of racemic mixtures of this compound into its constituent enantiomers is a critical step for its application in asymmetric synthesis. The most prevalent method is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent. wikipedia.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by methods like fractional crystallization. libretexts.org
One common approach involves the use of naturally occurring chiral bases. libretexts.org For instance, the resolution of the monomethyl ester of trans-cyclohex-4-ene-1,2-dicarboxylic acid has been successfully achieved using quinine (B1679958) and quinidine (B1679956). lookchem.com In this process, quinine selectively crystallizes with the (1S,2R) monomethyl ester, while quinidine is used to isolate the (1R,2S) enantiomer. lookchem.com Similarly, chiral amines like (S)-phenylethylamine are effective for resolving related diacids, such as trans-1,2-cyclohexanedicarboxylic acid, by forming diastereomeric mono-salts and di-salts. nih.govresearchgate.net The stoichiometry and molar ratio of the resolving agent to the acid can significantly influence the efficiency and outcome of the resolution. nih.govresearchgate.net
Beyond classical salt formation, other techniques have been developed. Optically pure enantiomers of derivatives like cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride have been obtained through enantioselective inclusion complexation with chiral host compounds derived from tartaric acid. rsc.org Another strategy involves derivatization with a chiral auxiliary, such as (4S)-isopropyl-1,3-thiazolidine-2-thione, to form diastereomers that can be separated, followed by mild hydrolysis or alcoholysis to yield the optically pure acid or ester derivatives. researchgate.net Enzymatic kinetic resolution represents another advanced approach for separating enantiomers. researchgate.net
| Target Compound/Derivative | Resolution Technique | Chiral Agent | Key Finding | Reference |
|---|---|---|---|---|
| trans-Cyclohex-4-ene-1,2-dicarboxylic acid monomethyl ester | Diastereomeric Salt Crystallization | Quinine / Quinidine | Quinine and quinidine resolve the opposite enantiomers of the ester. | lookchem.com |
| trans-1,2-Cyclohexanedicarboxylic acid | Diastereomeric Salt Crystallization | (S)-phenylethylamine | The molar ratio of amine to acid is crucial; a ratio less than 3:1 yields the (1S,2S)-acid with 97% e.e. | nih.govresearchgate.net |
| cis-4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride | Enantioselective Inclusion Complexation | Tartaric acid derivatives | Yields optically pure enantiomers of the anhydride. | rsc.org |
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid derivatives | Chiral Auxiliary Derivatization | (4S)-isopropyl-1,3-thiazolidine-2-thione | Separation of diastereomers followed by mild removal of the auxiliary provides both enantiomers. | researchgate.net |
Control of Stereoisomer Formation (e.g., cis/trans, syn/anti configurations)
The stereochemistry of this compound is most commonly controlled during its synthesis via the Diels-Alder reaction. cerritos.edu This pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.com
The synthesis of the cis-isomer is achieved through the reaction of 1,3-butadiene (the diene) with maleic anhydride (a cis-dienophile). youtube.comupenn.edu The reaction is highly stereoselective, meaning the cis configuration of the dienophile is retained in the cyclohexene product, yielding cis-4-cyclohexene-1,2-dicarboxylic anhydride. youtube.comchegg.com This anhydride can then be hydrolyzed to the corresponding cis-dicarboxylic acid. upenn.edu
Conversely, achieving the trans-configuration requires a trans-dienophile, such as an ester of fumaric acid. However, the subsequent hydrolysis of the resulting trans-diester to the diacid can sometimes lead to epimerization (inversion of stereochemistry) at the carbon atoms adjacent to the carboxyl groups. lookchem.com
Control over syn and anti diastereomers can be exerted in reactions subsequent to the formation of the cyclohexene ring. For example, in the Friedel-Crafts alkylation of benzene (B151609) with (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid, the ratio of syn- and anti-products can be manipulated by altering the reaction conditions, specifically the order in which the reagents are mixed. butlerov.com When a mixture of the diacid and benzene is heated before the addition of the aluminum chloride catalyst, the stereoselectivity changes compared to the standard procedure. butlerov.com
| Desired Stereoisomer | Method | Key Principle | Reference |
|---|---|---|---|
| cis | Diels-Alder Reaction | Use of a cis-dienophile (maleic anhydride) with 1,3-butadiene retains stereochemistry. | youtube.comupenn.edu |
| trans | Diels-Alder Reaction | Use of a trans-dienophile (fumarate esters), though hydrolysis may cause epimerization. | lookchem.com |
| syn/anti (in alkylation product) | Modification of Reaction Conditions | Changing the order of reagent addition in Friedel-Crafts alkylation alters the diastereomeric ratio. | butlerov.com |
Advanced Functionalization and Derivatization Approaches
Alkylation Reactions and Stereochemical Outcomes
This compound can serve as an alkylating agent in Friedel-Crafts type reactions. The stereochemical outcome of these reactions is of significant interest. In the alkylation of benzene using (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid in the presence of aluminum chloride, a mixture of syn- and anti-4-phenylcyclohexane-1,2-dicarboxylic acid is formed. butlerov.com
Research has shown that the stereoselectivity of this reaction is highly dependent on the methodology. When the reaction is performed by first heating a mixture of benzene and aluminum chloride, then adding the acid, the diastereomeric ratio corresponds to literature data. butlerov.com However, a significant change in stereoselectivity is observed when the order of addition is reversed. Specifically, when a mixture of the acid and benzene is heated to 55 °C prior to the portion-wise addition of aluminum chloride, the ratio of syn to anti products is altered. butlerov.com For the parent diacid, this modified procedure leads to a product mixture of 31% syn-isomer and 69% anti-isomer. butlerov.com
| Alkylating Agent | Reaction Condition | syn-Isomer (%) | anti-Isomer (%) | Reference |
|---|---|---|---|---|
| (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | Modified (Acid + Benzene heated first) | 31 | 69 | butlerov.com |
| (1R,2S)/(1S,2R)-4-methylthis compound | Modified (Acid + Benzene heated first) | 58 | 42 | butlerov.com |
Synthesis of Optically Active Alkyl and Cycloalkyl Esters
The synthesis of optically active esters of this compound is often an integral part of resolution strategies or a pathway to other chiral building blocks. These esters can be prepared from the resolved acid or, more commonly, the racemic acid is converted to a diastereomeric mixture of esters which are then separated.
A practical, multi-gram synthesis for the enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid involves the formation of a monomethyl ester as a key intermediate. lookchem.com The racemic diacid is converted to a mixture of its trans and cis monomethyl esters. This mixture is then subjected to resolution with a chiral base (e.g., quinine or quinidine) to separate the diastereomeric salts of the trans-monomethyl ester. lookchem.com After separation, acidification of the salt liberates the optically active monomethyl ester. For example, the crude (1R,2S) monomethyl ester obtained via this method was reported to have a specific rotation of [α]D +13.7. lookchem.com The enantiomeric excess of the product was determined to be high (e.g., 89-93%) after conversion to a mandelate (B1228975) ester for analysis. lookchem.com
Another method involves using a chiral auxiliary. Both enantiomers of cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives have been synthesized via optical resolution utilizing (4S)-isopropyl-1,3-thiazolidine-2-thione. researchgate.net Following the separation of the resulting diastereomers, mild methanolysis can be employed to cleave the auxiliary and form the corresponding optically active methyl ester. researchgate.net
| Ester Derivative | Synthetic Approach | Reported Properties | Reference |
|---|---|---|---|
| (1R,2S)-trans-Monomethyl ester | Resolution of racemic monomethyl ester using quinidine | [α]D +13.7 (c 1.59, EtOH); 93% e.e. | lookchem.com |
| (1S,2R)-trans-Monomethyl ester | Resolution of racemic monomethyl ester using quinine | 89% e.e. | lookchem.com |
| Chiral cis-esters | Derivatization with chiral auxiliary followed by methanolysis | Provides access to both enantiomers of the ester. | researchgate.net |
Reactivity Profiles and Transformation Pathways
Fundamental Reaction Manifolds
The reactivity of cyclohex-4-ene-1,2-dicarboxylic acid can be categorized into several fundamental reaction types, including additions to the double bond, oxidation and reduction of the ring, substitutions at the carboxyl groups, and decarboxylation.
The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to electrophilic addition. The general mechanism involves the attack of an electrophile on the electron-rich pi bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. nih.gov For cyclohexene systems, the slightly positive hydrogen atom of a reagent like sulfuric acid is strongly attracted to the electrons in the pi bond. nih.gov This leads to the formation of a carbocation on one of the carbon atoms of the original double bond, which is then attacked by the nucleophilic portion of the reagent. nih.gov
The presence of the two electron-withdrawing carboxylic acid groups as polar substituents influences the rate and stereochemical course of these electrophilic additions. orgsyn.org The electrophile generally attacks trans to an electron-withdrawing substituent. orgsyn.org In the electrophilic addition of bromine to 1,3-butadiene (B125203), both 1,2- and 1,4-addition products can form. calpaclab.com While this compound is not a conjugated diene, the principles of carbocation stability and rearrangement are relevant in predicting potential side products.
The double bond and the ring structure can undergo both oxidation and reduction.
Reduction: The most common reduction reaction is the hydrogenation of the double bond to yield the corresponding saturated cyclohexane-1,2-dicarboxylic acid. The anhydride (B1165640) form, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be hydrogenated to cis-cyclohexane-1,2-dicarboxylic anhydride. openstax.org This transformation is typically carried out in the presence of a hydrogenation catalyst like platinum oxide or Raney nickel. openstax.org A process has been described where the hydrogenation of the molten anhydride occurs at temperatures not exceeding 150°C in the absence of a diluent. openstax.org
Oxidation: Oxidative processes can be more complex. The oxidation of the related compound, cyclohexanecarboxylic acid, with an oxygen-containing gas in the presence of metal-salt catalysts at around 200°C yields a mixture of cyclohexanone (B45756) and cyclohexene. libretexts.org This suggests that under harsh conditions, oxidation can be accompanied by decarboxylation. libretexts.org
Substitution reactions for this molecule primarily involve the two carboxylic acid functional groups. These groups can undergo typical reactions such as conversion to esters, acid chlorides, and amides. libretexts.orgmasterorganicchemistry.com
Esterification: The dicarboxylic acid can be converted to its corresponding diester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. google.com The process for synthesizing diethyl cis-Δ⁴-tetrahydrophthalate (the diethyl ester of the cis-acid) involves heating with ethanol (B145695) and toluene (B28343) to azeotropically remove water. orgsyn.org A variety of alcohols, including methyl, ethyl, butyl, and 2-ethylhexanol, can be used to produce the corresponding esters. google.comcerritos.edu The reaction is an equilibrium, and removing the water formed drives it toward the product. google.com
| Reactant | Alcohol | Product | Reference |
|---|---|---|---|
| cis-4-Cyclohexene-1,2-dicarboxylic acid | Ethanol | Diethyl cis-4-cyclohexene-1,2-dicarboxylate | orgsyn.org |
| 4-Cyclohexene-1,2-dicarboxylic anhydride | 2-Ethylhexanol | Di(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | google.com |
| 4-Cyclohexene-1,2-dicarboxylic anhydride | Various (Hexyl, Capryl, Lauryl) | Corresponding Diesters | google.com |
Other Substitutions: Carboxylic acids can also be converted to acid chlorides using reagents like thionyl chloride (SOCl₂). libretexts.org This proceeds through an acyl chlorosulfite intermediate, which replaces the hydroxyl group with a better leaving group, facilitating nucleophilic attack by a chloride ion. libretexts.org
The removal of one or both carboxylic acid groups as carbon dioxide is another potential transformation. The electrolysis of the related cyclohex-1-ene-1,2-dicarboxylic acid has been proposed to proceed through a vinylic diradical intermediate, which could potentially lead to products like 1,3-cyclohexadiene (B119728) after rearrangement or hydrogen abstraction. youtube.com However, such intermediates are highly reactive and may lead to polymerization. youtube.com
Oxidative decarboxylation of cyclohexanecarboxylic acid in the presence of a cupric salt and magnesium oxide yields nearly equal amounts of cyclohexanone and cyclohexene, demonstrating a pathway where the carboxyl group is lost. libretexts.org Another method, halodecarboxylation, allows for the conversion of carboxylic acids into organic halides via the cleavage of the carbon-carboxyl bond. nih.gov
Stereochemistry in Halogenation Reactions
The halogenation of the double bond in this compound exhibits distinct stereochemical outcomes. The reaction generally proceeds through a cyclic halonium ion intermediate. orgsyn.org
The addition of bromine chloride (BrCl) to cis-cyclohex-4-ene-1,2-dicarboxylic acid results in a trans-addition product. orgsyn.org Specifically, the bromine atom adds cis to the carboxyl groups, implying the formation of a bromonium ion on the same face of the ring as the carboxyls. orgsyn.org This stereospecificity is influenced by the polar substituents on the cyclohexene ring. orgsyn.org The initial electrophilic attack is directed by the existing stereochemistry of the starting material. orgsyn.org
| Reactant | Reagent | Key Stereochemical Outcome | Reference |
|---|---|---|---|
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | Bromine chloride (BrCl) | Trans-addition product, with bromine positioned cis to the carboxyl groups. | orgsyn.org |
Intramolecular Cyclization Phenomena (e.g., Lactonization)
The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions, most notably the formation of lactones (cyclic esters).
Halolactonization can occur when the halogenation reaction is performed under conditions that favor the intramolecular attack of a carboxylate group on the intermediate halonium ion. A series of halolactones can be prepared from the halogenated derivatives of this compound. orgsyn.org For instance, treatment of cis,cis-3-phenylthis compound with bromine leads to direct lactonization. orgsyn.org The general mechanism for lactonization involves the intramolecular nucleophilic attack of a hydroxyl group (or carboxylate) on an electrophilic carbon. In the case of a δ-hydroxy acid, the oxygen's lone pair attacks the carboxylic acid's carbonyl carbon, leading to a six-membered ring after dehydration. In the context of this compound, such a hydroxy acid intermediate can be formed in situ during halogenation in the presence of water, leading to a halohydrin which then cyclizes to a halolactone.
Reactivity in Conjugation with Amine Functionalities
The reactivity of this compound and its corresponding anhydride, cis-4-cyclohexene-1,2-dicarboxylic anhydride (also known as cis-1,2,3,6-tetrahydrophthalic anhydride), with amine functionalities is a well-established pathway for the synthesis of a variety of nitrogen-containing compounds, primarily amides and imides. This reactivity is central to its use as a building block in polymer chemistry and the synthesis of biologically active molecules.
The reaction typically proceeds via a two-step mechanism when starting from the anhydride and a primary amine. The first step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. This results in the opening of the anhydride ring to form a mono-amide carboxylic acid, often referred to as an amic acid. This intermediate can be isolated, but is often converted in situ to the final imide product.
The second step is a cyclodehydration reaction, where the carboxylic acid and the amide functionalities within the same molecule react, with the elimination of a water molecule, to form a stable five-membered imide ring. This step is typically promoted by heating or by the use of a dehydrating agent.
A study by Meador et al. investigated the reaction of various substituted cis-1,2,3,6-tetrahydrophthalic anhydrides with an aromatic diamine, methylenedianiline. nasa.gov The reaction was carried out by grinding the anhydride and the diamine together in a 2:1 molar ratio and heating them progressively from 204 °C to 371 °C. nasa.gov The initial transformation observed was the formation of the monoimide, which then progressed to the bisimide at higher temperatures. nasa.gov This study highlights the sequential nature of the reaction with diamines and the thermal conditions required for imide formation. nasa.gov
The general transformation pathway can be summarized as follows:
Step 1: Amic Acid Formation cis-4-Cyclohexene-1,2-dicarboxylic anhydride + R-NH₂ → N-substituted-cyclohex-4-ene-1,2-dicarboxamic acid
Step 2: Imide Formation (Cyclization) N-substituted-cyclohex-4-ene-1,2-dicarboxamic acid → N-substituted-cis-4-cyclohexene-1,2-dicarboximide + H₂O
The following tables provide examples of specific N-substituted imides synthesized from cis-4-cyclohexene-1,2-dicarboxylic anhydride and various primary amines.
Table 1: Synthesis of N-Alkyl- and N-(Hydroxyalkyl)-cis-4-cyclohexene-1,2-dicarboximides
| Amine Reactant | Product Name | Molecular Formula | Reference |
| n-Butylamine | N-butyl-cis-4-cyclohexene-1,2-dicarboximide | C₁₂H₁₇NO₂ | nih.gov |
| Ethanolamine | N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide | C₁₀H₁₃NO₃ | nist.gov |
Table 2: Synthesis of N-Aryl-cis-4-cyclohexene-1,2-dicarboximides
| Amine Reactant | Product Name | Molecular Formula | Reference |
| Aniline | N-phenyl-cis-4-cyclohexene-1,2-dicarboximide | C₁₄H₁₃NO₂ | |
| 4,4'-Methylenedianiline | N,N'-(Methylenedi-4,1-phenylene)bis(cis-4-cyclohexene-1,2-dicarboximide) | C₂₉H₂₆N₂O₄ | nasa.gov |
Applications in Advanced Materials and Polymer Science
Monomer Utilization in Polymer and Resin Synthesis
As a dicarboxylic acid, Cyclohex-4-ene-1,2-dicarboxylic acid is frequently employed as a monomer in polycondensation reactions. lookchem.com It can react with diols or other co-monomers to produce various polymers and resins. lookchem.com For instance, it is a component in the synthesis of specific unsaturated polyester (B1180765) resins. The US Environmental Protection Agency (EPA) lists a polymer created with 4-Cyclohexene-1,2-dicarboxylic acid, 2,5-furandione, hexanedioic acid, and 1,2-propanediol, highlighting its role in creating complex polymeric structures. epa.gov Furthermore, its derivatives are precursors for synthetic resins like glyptal-type resins, which are used in coatings and adhesives. google.com The ability to form linear polyesters through polycondensation with diols like diethylene glycol has also been demonstrated. researchgate.net
Role as a Modifying Agent for Material Properties
Beyond its function as a primary monomer, this compound and its derivatives are crucial as modifying agents that impart specific, desirable characteristics to materials. These modifications are essential for tailoring products for high-performance applications in various industries.
This compound and its esters are utilized as plasticizers to improve the flexibility, workability, and durability of polymers and resins. lookchem.comchemicalbook.com Plasticizers function by embedding themselves between polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), thereby increasing the material's flexibility. mdpi.comnih.gov Esters of dicarboxylic acids are particularly effective in this role. mdpi.com
A notable example is 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester, which has been investigated as a safer, alternative plasticizer to di(2-ethylhexyl) phthalate (B1215562) (DEHP) for polyvinyl chloride (PVC) used in blood containers. nih.gov Research has shown that PVC sheets containing this novel ester provide comparable or even superior protective effects for red blood cells and offer better cold resistance than sheets plasticized with DEHP. nih.gov This application underscores the compound's importance in developing safer and more effective biomaterials.
Research Findings on Alternative Plasticizers for PVC Blood Containers
| Plasticizer | Base Polymer | Key Findings |
|---|---|---|
| 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH) | PVC | Provides comparable or superior protective effects to red blood cells compared to DEHP. nih.gov |
| di(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DOTH) | PVC | Exhibits improved cold resistance in PVC sheets. nih.gov |
The printing ink industry utilizes this compound in the synthesis of specialized polyester resins, particularly for applications such as two-piece can inks. lookchem.comchemicalbook.com The incorporation of this compound into the resin structure contributes positively to several key performance metrics of the final ink. It enhances the ink's adhesion to various surfaces, improves its gloss, and increases its resistance to chemicals, ensuring high-quality and durable printing results. lookchem.com
Development of Novel Polymeric Materials (e.g., Heterocyclic Polymers)
The unique structure of this compound makes it a candidate for the synthesis of novel polymeric materials with advanced properties. Researchers have synthesized new coordination polymers using dicarboxylic acid ligands. For example, a novel Cadmium(II) coordination polymer was synthesized using a derivative of dicarboxylic acid, demonstrating how such ligands can form complex, multi-dimensional structures. researchgate.net While not directly using this compound, this research highlights the potential of dicarboxylic acids in creating advanced materials like metal-organic frameworks and coordination polymers, which have applications in catalysis, sensing, and gas storage. researchgate.net The synthesis of the acid itself often involves a Diels-Alder reaction, a powerful tool in organic chemistry for creating cyclic and heterocyclic structures that can serve as monomers for new polymers. pku.edu.cn
Integration in Biomaterials and Biocompatible Materials Research as Monomers
There is growing interest in using this compound as a monomer in the field of biomaterials and biocompatible materials. tcichemicals.com Chemical suppliers categorize the cis- isomer of the compound specifically as a monomer for biomaterials and biocompatible materials research. tcichemicals.com Its utility in this area is also demonstrated by the development of its dinonyl ester derivative as a plasticizer for PVC blood bags, which require high biocompatibility. nih.gov
Furthermore, the compound is relevant to the development of biodegradable polymers. Polyesters derived from dicarboxylic acids and diols are a major class of biodegradable materials, and this compound fits within this class of monomers. mdpi.com The synthesis of polyesters from bio-based diols and dicarboxylic acids is a key area of research for creating sustainable alternatives to fossil-based plastics. mdpi.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2-propanediol |
| 2,5-furandione |
| 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester |
| Cadmium(II) |
| This compound |
| Di(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate |
| Di(2-ethylhexyl) phthalate (DEHP) |
| Diethylene glycol |
| Hexanedioic acid |
| Polyvinyl chloride (PVC) |
Biological and Pharmaceutical Research Applications
Precursor Role in Complex Natural Product Biosynthesis
While the cyclohexene (B86901) ring is a structural motif found in a variety of natural products, the direct role of cyclohex-4-ene-1,2-dicarboxylic acid as a precursor in the biosynthesis of these compounds is not extensively documented in current research. However, the prevalence of the cyclohexene core in nature underscores its significance. For instance, bioactive compounds containing the cyclohexene moiety, such as polyoxygenated cyclohexene derivatives and diisoprenylcyclohexene-type meroterpenoids, have been isolated from natural sources like plants of the Uvaria genus and Biscogniauxia fungi. mdpi.com These natural compounds have demonstrated notable biological activities, including anti-inflammatory and antimicrobial properties. mdpi.com
In the realm of chemical synthesis, rather than biosynthesis, the related compound cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) serves as a common starting material. researchgate.net The synthesis of natural products containing cyclohexane (B81311) units often utilizes carbohydrates as chiral building blocks. elsevierpure.com This highlights the importance of the cyclohexene framework in constructing complex molecular architectures found in nature, even if the specific dicarboxylic acid is not a primary biosynthetic precursor.
Development of Enzyme Inhibitors from Chiral Derivatives
The chiral derivatives of this compound are valuable intermediates for creating potent enzyme inhibitors. A significant area of this research has been in the development of antibiotics that can overcome bacterial resistance.
One key success is the synthesis of chiral 5,6-cis-carbapenems starting from cis-1,2,5,6-tetrahydrophthalic anhydride, a direct derivative of this compound. researchgate.net Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesized carbapenem (B1253116) derivatives proved to be highly stable and demonstrated not only good antibacterial activity but also potent inhibitory activity against β-lactamase enzymes. researchgate.net These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics, as they hydrolyze and inactivate the drugs.
Furthermore, research into amidrazone derivatives, which can be synthesized from 3,4,5,6-tetrahydrophthalic anhydride, has shown their potential as inhibitors of enzymes like furin and acetylcholinesterase. mdpi.com Other studies have identified cyclohexenone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function and a target in the treatment of Alzheimer's disease. researchgate.net
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Therapeutic Area | Source(s) |
|---|---|---|---|
| Chiral 5,6-cis-Carbapenems | β-Lactamase | Antibacterial | researchgate.net |
| Amidrazone Derivatives | Furin, Acetylcholinesterase | Various | mdpi.com |
Investigation of Antimicrobial Activity of Derivatives
Derivatives of this compound have shown promising activity against a range of microbial pathogens, including both bacteria and fungi.
In one study, 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide was synthesized and tested for its antibacterial properties. The compound showed positive activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net
More extensive research has been conducted on amidrazone derivatives synthesized using 3,4,5,6-tetrahydrophthalic anhydride. mdpi.com These compounds were screened against several bacterial and fungal strains, with some exhibiting moderate to weak activity. mdpi.com For example, derivatives with a 2-pyridyl substituent showed the most notable antibacterial effects. mdpi.com One such compound displayed bacteriostatic activity against S. aureus and Mycobacterium smegmatis (a non-pathogenic relative of the tuberculosis bacterium), while another selectively inhibited the growth of the Gram-negative strain Yersinia enterocolitica. mdpi.com
The carbapenems derived from chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid also displayed significant antibacterial activity, which complements their role as enzyme inhibitors. researchgate.net
Table 2: Antimicrobial Activity of Amidrazone Derivatives
| Compound | Test Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Source |
|---|---|---|---|
| Derivative 2a | Mycobacterium smegmatis | 64 | mdpi.com |
| Staphylococcus aureus | 256 | mdpi.com | |
| Derivative 2b | Yersinia enterocolitica | 64 | mdpi.com |
| Derivative 2c | Staphylococcus aureus | 64 | mdpi.com |
Research into Therapeutic Interventions for Specific Afflictions
The versatile cyclohexene scaffold has been explored for treating a variety of complex diseases, including cancer and inflammatory conditions.
Cancer
Multiple studies have highlighted the potential of cyclohexene derivatives as anticancer agents. Research has shown that newly synthesized cyclohexene carboxylic acid derivatives can possess potent antitumor activity. researchgate.net In vitro studies have demonstrated that cis-4-cyclohexene-1,2-dicarboxylic acid can induce cytotoxic effects in cancer cell lines, promoting apoptosis (programmed cell death) in human cancer cells through the activation of caspase pathways.
A derivative of the natural polyoxygenated cyclohexene, zeylenone, known as Cyclohexene oxide CA, has shown anti-cancer activity against glioblastoma, a highly aggressive brain tumor. nih.govfrontiersin.org It works by inducing cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, studies on amidrazone derivatives have revealed significant antiproliferative properties, with the presence of the double bond in the cyclohexene ring enhancing this activity when compared to analogous saturated cyclohexane structures. mdpi.com
Inflammation
Derivatives of this compound have been investigated as potential anti-inflammatory agents. Amidrazone derivatives synthesized from 3,4,5,6-tetrahydrophthalic anhydride were assessed for their ability to modulate the production of inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). mdpi.com Certain derivatives were found to be potent inhibitors of pro-inflammatory cytokines. For instance, one compound strongly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) by 66–81% across all tested doses. mdpi.com Another derivative significantly reduced the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10) at high concentrations. mdpi.com
Neurological Disorders
The research into derivatives for neurological disorders often overlaps with cancer research, particularly in the case of brain tumors like glioblastoma. nih.govfrontiersin.org Additionally, the demonstrated ability of cyclohexenone derivatives to inhibit acetylcholinesterase (AChE) provides a direct link to neurodegenerative diseases. researchgate.net AChE inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease. researchgate.net
Table 3: Therapeutic Research on this compound Derivatives
| Research Area | Finding/Activity | Specific Derivative Class/Compound | Source(s) |
|---|---|---|---|
| Cancer (Glioblastoma) | Induces G0/G1 phase arrest | Cyclohexene oxide CA | nih.govfrontiersin.org |
| Cancer | Antiproliferative activity | Amidrazone Derivatives | mdpi.com |
| Cancer | Antitumor activity | Cyclohexene carboxylic acid derivatives | researchgate.net |
| Inflammation | Inhibition of TNF-α, IL-6, IL-10 | Amidrazone Derivatives | mdpi.com |
Computational and Theoretical Chemistry Analyses
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical studies provide significant insights into the reaction mechanisms involving cyclohex-4-ene-1,2-dicarboxylic acid and its precursors. A primary focus of such computational analysis is its formation via the Diels-Alder reaction. nih.gov This reaction is a [4+2] cycloaddition, a class of pericyclic reactions characterized by a cyclic transition state. libretexts.orglibretexts.org
Theoretical calculations are employed to model this transition state, where the π-electrons of a conjugated diene (like 1,3-butadiene) and a dienophile (like maleic anhydride (B1165640), a precursor to the dicarboxylic acid) reorganize in a concerted fashion. libretexts.org These computational models help in understanding the stereospecificity of the reaction, which dictates that the stereochemistry of the reactants is preserved in the product, leading to the formation of the cis-isomer. libretexts.org Quantum chemistry methods can elucidate the electronic structure and energy of the transition state, explaining the facility of this six-electron thermal reaction which leads to a stabilized system. libretexts.org While benzene (B151609) alkylation is a general area of quantum chemical study, specific research detailing this mechanism with this compound is not prominent. The focus remains on its synthesis and subsequent reactions like isomerization. chemicalbook.com
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are critical for understanding the three-dimensional structure and stability of this compound. The presence of the cyclohexene (B86901) ring introduces specific conformational constraints compared to a saturated cyclohexane (B81311) ring.
The most stable conformation for a six-membered ring is typically the chair conformation, which minimizes both angle and torsional strain. chemicalbook.com For cis-1,2-disubstituted cyclohexanes, one substituent generally occupies an axial position while the other is in an equatorial position. niainnovation.in Through a process known as ring flipping, these positions can interconvert. chemicalbook.com In the case of cis-cyclohex-4-ene-1,2-dicarboxylic acid, the molecule exists in a half-chair conformation due to the rigidity of the double bond. The two carboxylic acid groups are positioned on the same side of the ring.
In the trans isomer, the substituents are on opposite sides of the ring. A diaxial conformation can flip to a more stable diequatorial conformation, which minimizes steric hindrance. niainnovation.in The relative stability of different conformers is determined by steric interactions, such as 1,3-diaxial interactions, which create steric strain and destabilize the conformer. nist.gov Computational models can calculate the potential energy of these different conformations, predicting the most stable structures and the energy barriers between them.
Table of Conformational Preferences in 1,2-Disubstituted Cyclohexanes
| Isomer | Substituent Positions (Conformer 1) | Substituent Positions (Conformer 2 - after ring flip) | Relative Stability |
|---|---|---|---|
| cis | Axial, Equatorial | Equatorial, Axial | Conformers are of equal energy. |
| trans | Axial, Axial | Equatorial, Equatorial | Diequatorial conformer is significantly more stable. |
Acid-Base Equilibria and Dissociation Behavior in Aqueous Solutions
This compound is a diprotic acid, meaning it can donate two protons in aqueous solution. Its dissociation occurs in two distinct steps, each characterized by an acid dissociation constant (Ka) or its logarithmic form, pKa. The first dissociation yields a monoanion, and the second yields a dianion.
The pKa values are crucial indicators of the acid's strength. A lower pKa value corresponds to a stronger acid. For cis-cyclohex-4-ene-1,2-dicarboxylic acid, two distinct pKa values have been reported. fishersci.ca
Reported pKa Values for this compound and a Related Saturated Compound
| Compound | pKa1 | pKa2 | Source |
|---|---|---|---|
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | 3.89 | 6.03 | fishersci.ca |
| trans-1,2-Cyclohexanedicarboxylic acid | 4.18 | 5.93 | stenutz.eu |
Analysis of Overlapping Dissociation Equilibria
For a polyprotic acid like this compound, the two dissociation steps can overlap, especially if the pKa values are close to each other. This means that before all molecules have lost their first proton, some will begin to lose their second. When titrating such an acid with a base, this overlap results in a titration curve that may not show two sharp, distinct inflection points. stenutz.eu Instead, the transition between the first and second equivalence points is more gradual. The analysis of such systems requires methods that can deconvolute the contributions of the different acidic species (H₂A, HA⁻, and A²⁻) that coexist in the solution.
Application of Potentiometric Titration and Gran Plots for pKa Determination
Potentiometric titration is a standard high-precision technique for determining pKa values. spcmc.ac.in The method involves the gradual addition of a titrant (a strong base like NaOH) to a solution of the acid, while monitoring the pH with an electrode.
For dicarboxylic acids with overlapping equilibria, identifying the equivalence points directly from the sigmoidal titration curve can be inaccurate. stenutz.eu To overcome this, a Gran plot is often employed. The Gran plot is a graphical method that linearizes the titration data, allowing for a more precise determination of the equivalence volume. This method uses data from regions before or after the equivalence point, where pH measurements are more stable. nist.gov
The procedure involves plotting a function of the volume of titrant and the measured pH. For the titration of a weak acid with a strong base, specific Gran functions are plotted against the volume of added base. The extrapolation of the resulting straight line to the x-axis gives an accurate value for the equivalence volume. nist.gov From the equivalence volumes and the pH data, the pKa values for both dissociation steps can be calculated with high accuracy. This method is powerful for analyzing complex systems, including those with sparingly soluble compounds or multiple overlapping dissociation constants.
Advanced Characterization Methodologies in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Cyclohex-4-ene-1,2-dicarboxylic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.
In ¹H NMR spectroscopy, typically conducted in a solvent like DMSO-d₆, the chemical shifts of the protons are indicative of their electronic environment. For the cis-isomer of this compound, the olefinic protons (associated with the carbon-carbon double bond) appear as a peak around δ 5.6-5.75 ppm. lookchem.com The acidic protons of the two carboxylic acid groups are highly deshielded and resonate at a characteristic downfield shift of approximately δ 12.2 ppm. The aliphatic protons on the cyclohexene (B86901) ring produce signals in the upfield region, typically between δ 2.1 and δ 2.85 ppm. lookchem.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the dicarboxylic acid groups are readily identified by their signals in the δ 170-182 ppm range. lookchem.com The olefinic carbons of the double bond show resonances around δ 125.3-125.5 ppm. lookchem.com
Table 1: Representative NMR Chemical Shifts (δ) for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (-COOH) | ~12.2 |
| Olefinic (=CH) | ~5.6 | |
| Aliphatic (-CH, -CH₂) | ~2.1 - 2.85 lookchem.com | |
| ¹³C | Carbonyl (-C OOH) | ~170 - 182 lookchem.com |
| Olefinic (=C H) | ~125 lookchem.com | |
| Aliphatic (-C H, -C H₂) | ~28 - 42 lookchem.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.
The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. lookchem.com A strong, sharp absorption peak appears around 1700–1714 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. lookchem.com The presence of the carbon-carbon double bond in the cyclohexene ring may give rise to a C=C stretching vibration, although this can sometimes be weak. ijarset.com Alkane C-H stretching vibrations are also visible around 2917 cm⁻¹. scribd.com
Table 2: Characteristic IR Absorption Bands for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) lookchem.com |
| Carboxylic Acid (C=O) | C=O Stretch | ~1700 - 1714 (strong) lookchem.com |
| Alkane (-CH) | C-H Stretch | ~2917 scribd.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its solid, crystalline state. This technique has been used to determine the precise atomic coordinates and bonding parameters of this compound and its derivatives.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Decomposition Behavior)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Studies using TGA show that the onset of decomposition for cis-Cyclohex-4-ene-1,2-dicarboxylic acid occurs at approximately 200°C. In more complex systems involving derivatives of the acid, the initial decomposition temperature (defined as 5% weight loss) has been recorded at 221°C under a nitrogen atmosphere and 172°C in air. usq.edu.au Thermal decomposition can lead to the release of irritating gases and vapors. fluorochem.co.uk This data is critical for understanding the material's thermal limitations.
Chromatographic Techniques for Mixture Analysis and Purity Assessment (e.g., GC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly utilized.
GC-MS is a powerful technique for analyzing volatile compounds. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound (NIST Number 233542), which serves as a benchmark for identification. nih.gov This method is also applied for monitoring the compound and its metabolites in various matrices, such as in toxicological analyses and environmental testing. researchgate.netsemanticscholar.org For less volatile derivatives or for high-precision purity determination, HPLC is often the method of choice. It has been successfully used to confirm the purity of related compounds, achieving levels greater than 99%. google.com
Titrimetric Methods for Quantitative Analysis
Titration is a classic and reliable quantitative method for determining the concentration of an acidic substance. For a dicarboxylic acid like this compound, an acid-base titration is a straightforward and accurate way to assess its purity. pku.edu.cnpku.edu.cn
The method involves dissolving a precisely weighed sample of the acid in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to a defined endpoint. The endpoint is typically detected using a colorimetric indicator like phenolphthalein (B1677637) or by monitoring the pH change with a potentiometer. Since the molecule has two carboxylic acid groups, two equivalents of base are required to neutralize one mole of the acid. The purity can then be calculated based on the amount of titrant consumed. For example, a 0.5 g sample of the cis-isomer has been shown to consume 58.8 mL of 0.1 M NaOH, which corresponds to a purity of 98.2%.
An exploration of this compound reveals a molecule of significant interest in synthetic and materials chemistry. Its rigid, cyclic structure combined with the reactive dicarboxylic acid functionality makes it a versatile building block for a variety of more complex molecules and polymers. This article delves into the future directions and emerging research avenues centered on this compound, focusing on the design of new derivatives, catalytic advancements, supramolecular chemistry, and computational modeling.
Future Directions and Emerging Research Avenues
The unique stereochemistry and reactive sites of cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) precursor make them foundational materials for ongoing chemical innovation. Research is actively pushing the boundaries of what can be achieved with this scaffold, targeting enhanced properties and novel applications.
Q & A
Q. Alternative Routes :
- Ester Hydrolysis : Diethyl esters (e.g., diethyl cis-4-cyclohexene-1,2-dicarboxylate) can be hydrolyzed under acidic or basic conditions. For example, refluxing with 10% HCl for 12 hours achieves full conversion .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3500 cm⁻¹ (broad O-H stretch) confirm the presence of carboxylic acid groups .
- Melting Point : The cis isomer melts at 168°C, while trans isomers typically have lower melting points due to reduced symmetry .
Advanced: How does stereochemistry influence the reactivity of this compound in halogenation reactions?
Methodological Answer:
The cis isomer undergoes stereospecific halogenation due to its rigid cyclohexene ring:
- Bromination : Electrophilic addition across the double bond proceeds with anti stereochemistry, forming dibrominated products. The cis arrangement of carboxylic acid groups directs bromine attack to the less hindered face .
- Regioselectivity : Steric effects from the carboxylic acid substituents favor halogenation at the 4-position over the 1- or 2-positions .
Q. Experimental Design Consideration :
- Use anhydrous solvents (e.g., CCl₄) to avoid competing hydrolysis.
- Monitor reaction progress via TLC with UV visualization .
Advanced: How can contradictions in reported physical properties (e.g., solubility, melting point) be resolved?
Methodological Answer:
Discrepancies often arise from:
- Isomeric Purity : Impurities in trans isomers (from incomplete stereocontrol during synthesis) lower observed melting points. Recrystallization from methanol/water (9:1) improves purity .
- Hydration State : Anhydrous vs. monohydrate forms affect solubility. For reproducible data, dry samples under vacuum at 60°C for 24 hours .
Table 1 : Comparative Physical Properties
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Melting Point (°C) | 168 | 142–145 (reported) |
| Solubility in H₂O (g/L) | 12.5 | 8.2 |
| pKa (25°C) | 3.89, 6.79 | 3.75, 6.65 |
Advanced: What role does this compound play in materials science applications?
Methodological Answer:
The compound serves as a precursor for epoxy resins with ultra-low temperature stability:
- Synthesis of Epoxy Monomers : React with epichlorohydrin under basic conditions to form bis(2,3-epoxypropyl) esters. Optimal conditions include a 1:4 molar ratio (acid:epichlorohydrin) and KOH as a catalyst at 60°C .
- Performance Metrics : The resulting epoxy resin exhibits shear strength retention >90% at -253°C, making it suitable for cryogenic adhesives .
Q. Key Challenge :
- Controlling Crosslinking Density : Adjust stoichiometry of the curing agent (e.g., diethylenetriamine) to balance rigidity and flexibility .
Advanced: How do competing synthetic pathways (e.g., Diels-Alder vs. ester hydrolysis) impact scalability and reproducibility?
Methodological Answer:
-
Diels-Alder Route :
-
Ester Hydrolysis Route :
Recommendation : For academic labs, the Diels-Alder method is preferred for teaching stereochemistry; for industrial research, ester hydrolysis offers practical scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
